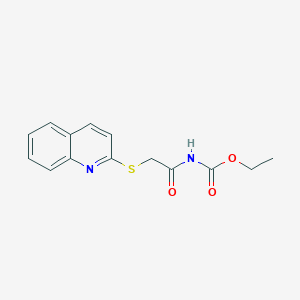
ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate can be achieved through a catalyst-free method involving the reaction of N-hetaryl ureas with alcohols. This environmentally friendly technique allows for the synthesis of a wide range of N-quinolin-2-yl substituted carbamates with good to high yields. The reaction proceeds through the intermediate formation of hetaryl isocyanates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and mild reaction conditions. The catalyst-free synthesis method mentioned above is particularly advantageous for industrial applications due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds.
Scientific Research Applications
Ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may have similar potential for drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, making the compound useful for therapeutic applications.
Comparison with Similar Compounds
Ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate can be compared with other quinoline derivatives such as:
Quinoline N-oxides: These compounds are oxidized forms of quinoline and have different reactivity and biological activity.
Dihydroquinolines: These are reduced forms of quinoline and exhibit different chemical properties.
Substituted Quinoline Compounds: Various substituted quinoline derivatives have been studied for their unique biological activities.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological and chemical properties compared to other quinoline derivatives.
Properties
CAS No. |
735292-22-5 |
|---|---|
Molecular Formula |
C14H14N2O3S |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate |
InChI |
InChI=1S/C14H14N2O3S/c1-2-19-14(18)16-12(17)9-20-13-8-7-10-5-3-4-6-11(10)15-13/h3-8H,2,9H2,1H3,(H,16,17,18) |
InChI Key |
CUAJLIXPDPLUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)CSC1=NC2=CC=CC=C2C=C1 |
solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















